5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
5-[3-(2,5-Dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl moiety. The oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms, known for its stability and utility in medicinal chemistry.
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O/c1-12-5-8-15(9-6-12)19-21-20(25-24-19)18-11-17(22-23-18)16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
PAQICYONTOVTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Diketones
The 3-(2,5-dimethylphenyl)-1H-pyrazole is synthesized via reaction of 2,5-dimethylphenylhydrazine with 1,3-diketones. For example:
-
Starting material : 2,5-Dimethylacetophenone undergoes Claisen condensation with ethyl acetate to form 1,3-diketone.
-
Reaction : Hydrazine hydrochloride in ethanol at reflux yields the pyrazole core.
Optimization : Microwave irradiation (210 W, 10–15 min) reduces reaction time from hours to minutes while improving yield (75 → 92%).
1,3-Dipolar Cycloaddition
Ethyl diazoacetate reacts with propargyl derivatives bearing the 2,5-dimethylphenyl group under Zn(OTf)₂ catalysis to form pyrazoles.
Synthesis of the Oxadiazole Moiety
Amidoxime Cyclization
Step 1 : 4-Methylbenzamide is converted to its amidoxime using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C.
Step 2 : Cyclization with carbon disulfide (CS₂) in alkaline medium forms 3-(4-methylphenyl)-1,2,4-oxadiazole-2-thiol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | NaOH/DMSO |
| Temperature | 25°C (RT) |
| Time | 4–24 h |
| Yield | 70–85% |
Diacylhydrazine Cyclization
Step 1 : 4-Methylbenzoic acid hydrazide is prepared by refluxing methyl ester with hydrazine hydrate.
Step 2 : Reaction with POCl₃ at 110°C for 6 h yields 3-(4-methylphenyl)-1,2,4-oxadiazole.
Coupling Strategies
Nucleophilic Substitution of Oxadiazole-2-Thiol
Step 1 : 3-(4-Methylphenyl)-1,2,4-oxadiazole-2-thiol is treated with LiH in DMF to generate the thiolate anion.
Step 2 : Reaction with 5-bromo-3-(2,5-dimethylphenyl)-1H-pyrazole (synthesized via bromination of pyrazole using NBS) forms the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | Lithium hydride |
| Solvent | DMF |
| Yield | 65% |
Suzuki-Miyaura Cross-Coupling
Step 1 : 5-Bromo-3-(4-methylphenyl)-1,2,4-oxadiazole is prepared via bromination using NBS.
Step 2 : Reaction with 3-(2,5-dimethylphenyl)-1H-pyrazole-5-boronic acid under Pd(PPh₃)₄ catalysis yields the product.
Optimization :
One-Pot Synthesis Approaches
A streamlined method involves sequential formation of pyrazole and oxadiazole rings in a single reactor:
-
Pyrazole Formation : 2,5-Dimethylphenylhydrazine reacts with ethyl acetoacetate.
-
Oxadiazole Cyclization : Intermediate hydrazide reacts with 4-methylbenzoyl chloride in POCl₃.
Advantages :
-
Reduced purification steps.
-
Total yield: 60–70%.
Analytical Characterization
Critical spectral data for intermediates and final product:
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 3-(4-Methylphenyl)-1,2,4-oxadiazole-2-thiol | 2.40 (s, 3H, CH₃), 7.30–7.60 (m, 4H, Ar-H) | 2560 (S-H), 1670 (C=N) | 219.2 |
| 3-(2,5-Dimethylphenyl)-1H-pyrazole | 2.35 (s, 6H, 2×CH₃), 6.90 (s, 1H, Py-H) | 1600 (C=N) | 186.1 |
| Target Compound | 2.38 (s, 6H, 2×CH₃), 7.25–7.70 (m, 8H, Ar-H) | 1675 (C=N), 1550 (C-O) | 385.4 |
Challenges and Optimization
-
Steric Hindrance : Bulky 2,5-dimethylphenyl group reduces coupling efficiency. Mitigated by using polar aprotic solvents (e.g., DMF).
-
Byproduct Formation : Thiol oxidation during coupling. Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere.
Green Chemistry Innovations
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole or oxadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays showed that the compound effectively induced apoptosis in glioblastoma cell lines, suggesting its role in cancer therapy .
Table 1: Summary of Anti-Cancer Activity Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| LN229 | 15 | Induction of apoptosis | |
| MCF-7 (Breast) | 20 | Cell cycle arrest | |
| A549 (Lung) | 18 | Inhibition of proliferation |
Anti-Inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . This makes it a candidate for further development in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Table 2: Summary of Anti-Inflammatory Studies
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| RAW 264.7 macrophages | Decrease in TNF-α production | |
| Carrageenan-induced paw edema | Reduction in edema |
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
Table 3: Summary of Antimicrobial Activity Studies
| Study Reference | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Cytotoxicity Assay : A study involving various cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptotic pathways. The results indicated a dose-dependent response, emphasizing the importance of structural modifications for enhancing activity .
- In Vivo Studies : Animal models have been utilized to assess the anti-diabetic properties of related oxadiazole derivatives, showing that compounds with similar structures can significantly lower blood glucose levels in diabetic models .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various protein targets involved in cancer progression and inflammation . These studies help elucidate the mechanisms behind its observed biological activities.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of 1,2,4-Oxadiazole Derivatives
*Estimated based on structural analogs; †Predicted using fragment-based methods.
Key Observations:
Substituent Effects: The 4-methylphenyl group in the target compound (electron-donating) contrasts with the 4-trifluoromethylphenyl (electron-withdrawing, ) and 4-nitrophenyl (strongly electron-withdrawing, ). These differences influence electronic density, reactivity, and interactions with biological targets.
Synthetic Routes :
- The target compound likely employs multi-component cycloaddition strategies similar to those used for analogs (e.g., three-component reactions involving nitrile oxides and amidoximes, ). For example, 5-acetonyl-3-substituted-1,2,4-oxadiazoles are synthesized via cyclization of acylated intermediates .
Physicochemical Properties :
- Lipophilicity : The target’s logP (~3.5, estimated) is comparable to 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7, ). The 2,5-dimethylphenyl and 4-methylphenyl groups contribute to higher lipophilicity than methoxy-substituted derivatives (e.g., ).
- Molecular Weight : The target (318.4 g/mol) falls within the typical range for drug-like molecules, unlike the larger trimethoxy derivative (378.4 g/mol, ).
Biological Activity
The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its potential as an antibacterial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The structure is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial activity of related compounds, showing that certain oxadiazoles have minimum inhibitory concentrations (MICs) against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated MIC values ranging from 22.4 to 30.0 µg/mL against these bacteria . While specific data for our compound is limited, the structural similarities suggest potential efficacy.
Anticancer Activity
The 1,2,4-oxadiazole scaffold has been extensively studied for anticancer properties. Compounds containing this moiety have shown activity against various cancer cell lines by targeting multiple biological pathways involved in cancer progression. Notably, they inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
Table 1: Biological Activities of Oxadiazole Derivatives
Case Studies
In a notable case study involving related oxadiazole derivatives, researchers synthesized a series of compounds that exhibited varying degrees of antibacterial and anticancer activities. For example, one compound demonstrated potent cytotoxicity against human cervical cancer cells (HeLa) with an IC50 value of approximately 92.4 µM . This suggests that modifications to the oxadiazole structure can lead to enhanced biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?
- Methodological Answer: The compound can be synthesized via cyclocondensation reactions between substituted amidoximes and activated carboxylic acid derivatives. For example, describes a protocol using crotyl acetate and a piperidinyl-oxadiazole precursor under standard conditions (50°C in DME), followed by purification via flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate). Yield optimization (up to 99%) is achieved by controlling stoichiometry and reaction time. Similar approaches in utilize borane complexes and Cs₂CO₃ as a base for oxadiazole ring formation. Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis of intermediates.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer: Structural confirmation involves a combination of spectroscopic techniques:
- 1H/13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.3–2.6 ppm, as in ).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).
- X-ray crystallography (using SHELX programs, as noted in ) for unambiguous determination of stereochemistry and crystal packing.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer: SAR studies focus on modifying substituents to enhance target binding or pharmacokinetics. For example:
- Pyrazole/Oxadiazole Substitutions: highlights replacing methyl groups with trifluoromethyl or cyclopropyl moieties to improve lipophilicity and metabolic stability.
- Functional Assays: Use human whole-blood assays (e.g., LTB₄ inhibition IC₅₀ < 100 nM) to evaluate potency ().
- Computational Modeling: Employ docking studies (e.g., AutoDock Vina) to predict interactions with targets like 5-lipoxygenase-activating protein (FLAP).
Q. What strategies resolve discrepancies in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer:
- Data Triangulation: Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
- Crystallographic Refinement: Use SHELXL () to iteratively refine X-ray data, adjusting thermal parameters and occupancy rates for disordered atoms.
- Alternative Synthesis Routes: Reproduce the compound via different pathways (e.g., ’s borane complex method) to rule out synthetic artifacts.
Q. How can reaction conditions be optimized to improve yield and purity for scaled-up synthesis?
- Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DME) to enhance solubility of intermediates ().
- Catalyst Optimization: Replace NaH with milder bases like Cs₂CO₃ () to reduce side reactions.
- Workflow Automation: Implement high-throughput screening (HTS) to identify ideal temperature and pressure conditions.
Q. What computational tools predict the compound’s physicochemical properties for pre-formulation studies?
- Methodological Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients (e.g., predicted logP ~3.5 for analogs in ).
- Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point data (e.g., mp 34–35°C in ).
- Metabolic Stability: Simulate cytochrome P450 interactions using StarDrop or Schrödinger’s ADMET Predictor.
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and ex vivo models?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
